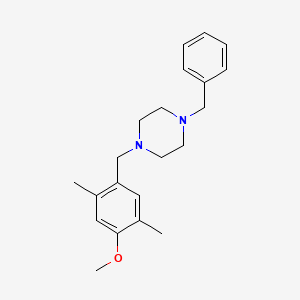
1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, also known as B-MMDP, is a novel psychoactive substance that belongs to the class of piperazine derivatives. The compound has gained attention in recent years due to its potential use in scientific research as a tool for studying the central nervous system.
Wirkmechanismus
1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can result in changes in mood, behavior, and cognition. This compound also acts as a dopamine receptor agonist, which can affect reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to changes in mood, behavior, and cognition. This compound has also been shown to affect the levels of other neurotransmitters, such as norepinephrine and glutamate. Additionally, this compound has been shown to have effects on heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine in lab experiments is its selectivity for serotonin and dopamine receptors, which allows for more precise manipulation of these pathways. Additionally, this compound has a relatively long half-life, which can allow for longer experiments and more time to observe its effects. However, one limitation of using this compound is its potential for abuse and dependence, which can complicate interpretation of results. Additionally, the long half-life of this compound can also make it difficult to control for carryover effects in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine. One area of interest is its potential as a treatment for psychiatric disorders such as depression, anxiety, and addiction. Additionally, this compound could be used to study the effects of psychoactive substances on the brain and behavior. Further research could also focus on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for abuse and dependence. Finally, this compound could be used to develop new tools for studying the central nervous system and understanding the underlying mechanisms of behavior and cognition.
Synthesemethoden
The synthesis of 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine involves the reaction of 1-benzylpiperazine with 4-methoxy-2,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has been used in scientific research as a chemical tool for studying the central nervous system. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor agonist. This compound has also been used to study the effects of psychoactive substances on behavior, cognition, and neurochemistry. Additionally, this compound has been used to develop new treatments for psychiatric disorders such as depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-benzyl-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-17-14-21(24-3)18(2)13-20(17)16-23-11-9-22(10-12-23)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSNNJASZATBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)
![4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5655482.png)


![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)
![8-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5655513.png)






